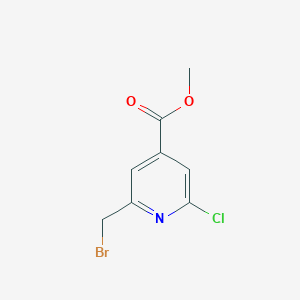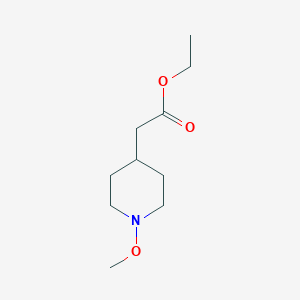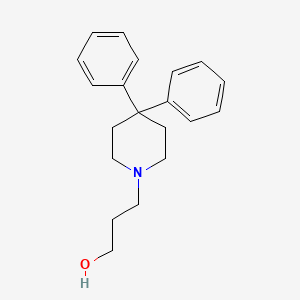
Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group and a chloro group attached to the isonicotinic acid methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate typically involves the bromination of methyl 6-chloroisonicotinate. One common method includes the reaction of methyl 6-chloroisonicotinate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the formation of the desired bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as azides, thiols, and ethers.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Methyl 2-(bromomethyl)isonicotinate.
Applications De Recherche Scientifique
Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes . The chloro group may also contribute to the compound’s overall reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate is unique due to the presence of both bromomethyl and chloro groups on the isonicotinic acid methyl ester.
Propriétés
Formule moléculaire |
C8H7BrClNO2 |
|---|---|
Poids moléculaire |
264.50 g/mol |
Nom IUPAC |
methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-6(4-9)11-7(10)3-5/h2-3H,4H2,1H3 |
Clé InChI |
SVNSVVSMMKBGTN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC(=C1)Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2H-thieno[3,2-e]-1,2-thiazine-3-methanol](/img/structure/B8437994.png)




![6-(Methylsulfonamido)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8438037.png)








